molecular formula C12H13N3O4 B6633344 3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid

Cat. No.: B6633344
M. Wt: 263.25 g/mol
InChI Key: CMIQMAWQBNHVLE-UHFFFAOYSA-N
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Description

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-19-9(12(17)18)6-13-11(16)10-7-4-2-3-5-8(7)14-15-10/h2-5,9H,6H2,1H3,(H,13,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIQMAWQBNHVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid typically involves the reaction of 1H-indazole-3-carboxylic acid with appropriate reagents to introduce the carbonylamino and methoxypropanoic acid groups. One common method involves the use of carbonyldiimidazole (CDI) as a coupling agent to facilitate the formation of the carbonylamino linkage. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with enzymes or proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5F-MDMB-PICA: A synthetic cannabinoid with a similar indazole core structure.

    4F-MDMB-BINACA: Another synthetic cannabinoid with structural similarities.

    AB-FUBINACA: A synthetic cannabinoid with a related chemical structure.

Uniqueness

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid is unique due to its specific functional groups and the resulting chemical properties. Unlike some of the similar compounds, it may exhibit distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.

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